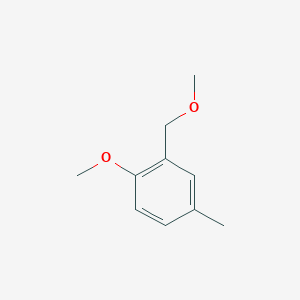![molecular formula C6H3F3 B14698184 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 21892-54-6](/img/structure/B14698184.png)
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trifluorobicyclo[220]hexa-2,5-diene is a fluorinated derivative of bicyclo[220]hexa-2,5-diene This compound is characterized by the presence of three fluorine atoms attached to the bicyclic structure, which significantly alters its chemical properties compared to its non-fluorinated counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene typically involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the regioselectivity of the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents that allow for selective fluorination on a larger scale. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form more complex structures.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Addition: Cycloaddition reactions often require the presence of a catalyst or specific reaction conditions such as elevated temperatures or pressures.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required, but these reactions are less frequently studied.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. The exact pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: This compound has six fluorine atoms and exhibits different reactivity and stability compared to 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Dewar Benzene: A non-fluorinated bicyclic isomer of benzene, known for its unique structure and reactivity.
Uniqueness
This compound is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. The presence of three fluorine atoms in specific positions on the bicyclic structure enhances its reactivity and stability, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
21892-54-6 |
|---|---|
Molekularformel |
C6H3F3 |
Molekulargewicht |
132.08 g/mol |
IUPAC-Name |
1,2,4-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-3-5(8)1-2-6(4,5)9/h1-3H |
InChI-Schlüssel |
XXSFHYQIKIRMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2(C1(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


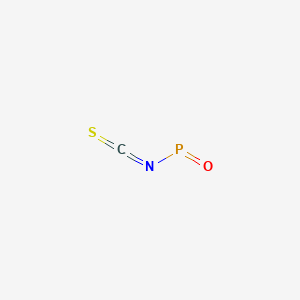
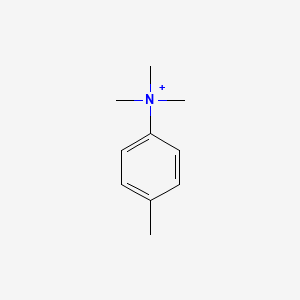
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
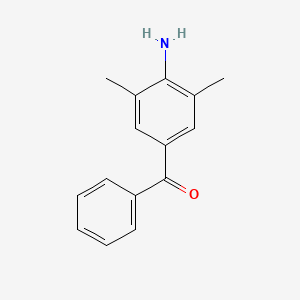
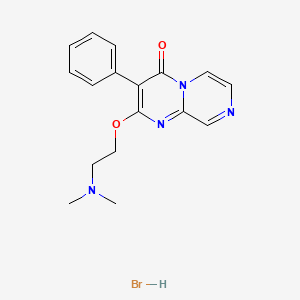

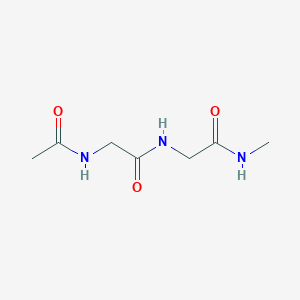
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
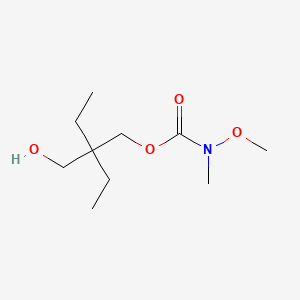
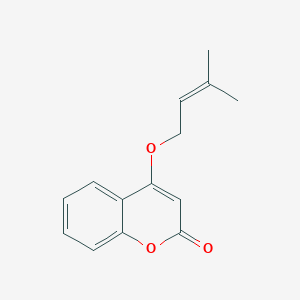
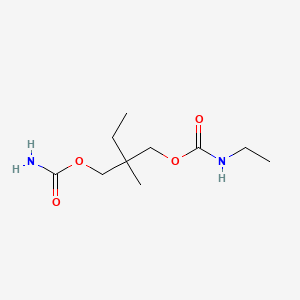
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
